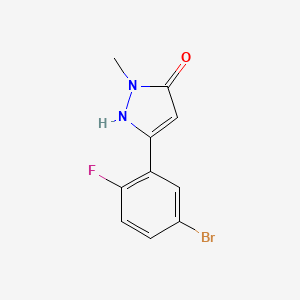![molecular formula C12H9ClFN B13691384 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine CAS No. 577794-36-6](/img/structure/B13691384.png)
4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The amine group is located at the 2-position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine typically involves multiple steps. One common method starts with the nitration of 3-chloroaniline to form 3-chloronitrosoaniline. This intermediate is then subjected to a series of reactions, including reduction and halogenation, to introduce the fluorine atom and form the desired biphenyl structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl rings.
Aplicaciones Científicas De Investigación
4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylic acid
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-hydroxy-3-carbaldehyde
- 4’-Chloro-3’-fluoro[1,1’-biphenyl]-4-methyl
Comparison: Compared to these similar compounds, 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-amine is unique due to the presence of the amine group at the 2-position. This structural difference can significantly influence its chemical reactivity and biological activity. For example, the amine group can participate in hydrogen bonding and other interactions that are not possible with carboxylic acid or aldehyde groups .
Propiedades
Número CAS |
577794-36-6 |
|---|---|
Fórmula molecular |
C12H9ClFN |
Peso molecular |
221.66 g/mol |
Nombre IUPAC |
2-(4-chloro-3-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9ClFN/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2 |
Clave InChI |
ZCOKOLXIHDZAEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















